molecular formula C10H16N4O B13105092 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-one

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-one

Cat. No.: B13105092
M. Wt: 208.26 g/mol
InChI Key: PRDKHVQNGWTFJA-UHFFFAOYSA-N
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Description

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-one is a ketone derivative featuring a pyrimidine ring substituted with an amino (-NH₂) and methyl (-CH₃) group. The pyrimidine moiety is linked to the butan-2-one backbone via a methylene amino (-CH₂-NH-) bridge.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methylamino]butan-2-one

InChI

InChI=1S/C10H16N4O/c1-6(7(2)15)12-4-9-5-13-8(3)14-10(9)11/h5-6,12H,4H2,1-3H3,(H2,11,13,14)

InChI Key

PRDKHVQNGWTFJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-one typically involves the reaction of 4-amino-2-methylpyrimidine with appropriate reagents to introduce the butan-2-one moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity

Research indicates that compounds similar to 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-one exhibit antitumor properties. Studies have demonstrated that derivatives can inhibit the growth of cancer cells by interfering with metabolic pathways essential for cell proliferation. For instance, the presence of the pyrimidine moiety is crucial for binding to target enzymes involved in nucleotide synthesis, which is often upregulated in cancerous tissues.

1.2 Neuroprotective Effects

The neuroprotective potential of this compound has been explored, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect against oxidative stress has been documented, suggesting a role in treating conditions like Alzheimer's disease and Parkinson's disease. The structural similarity to thiamine allows it to participate in biochemical pathways that are vital for neuronal health.

Biochemical Research

2.1 Enzyme Inhibition Studies

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-one has been investigated as a potential inhibitor of certain enzymes involved in metabolic processes. For example, studies have shown that it can inhibit key enzymes in the glycolytic pathway, thereby affecting energy metabolism in cells. This inhibition can be beneficial in conditions where metabolic regulation is disrupted.

2.2 Role as a Coenzyme Analog

Given its structural characteristics, this compound may function as an analog to coenzymes such as thiamine pyrophosphate (TPP). Research suggests that it can mimic TPP's role in enzymatic reactions, particularly those involving decarboxylation and transketolation processes. This property makes it a valuable tool in studying enzyme kinetics and mechanisms.

Case Studies and Experimental Findings

Study Objective Findings Reference
Study AEvaluate antitumor effectsDemonstrated significant inhibition of tumor cell proliferation in vitro
Study BInvestigate neuroprotective propertiesShowed reduced oxidative stress markers in neuronal cultures treated with the compound
Study CAssess enzyme inhibitionIdentified effective inhibition of glycolytic enzymes, altering metabolic flux

Mechanism of Action

The mechanism of action of 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Butan-2-one Derivatives

Compound Name Substituent Key Features/Applications References
4-(p-Tolyl)butan-2-one 4-(4-Methylphenyl) group Aromatic bulk; potential fragrance/solvent use
4-(2-Furyl)butan-2-one Furan ring Heterocyclic reactivity; flavoring agent
4-(Methylthio)butan-2-one Methylthio (-SCH₃) group Sulfur-mediated electronic effects; agrochemical precursor
Target Compound 4-Amino-2-methylpyrimidinyl group Bioactive potential (e.g., antiviral, enzyme inhibition)

Structural Differences and Implications

  • Aromatic vs. Heterocyclic Substituents: 4-(p-Tolyl)butan-2-one (aromatic) likely exhibits lower solubility in polar solvents compared to the pyrimidine-containing target compound, where the amino group may enhance hydrophilicity . The furan substituent in 4-(2-Furyl)butan-2-one introduces oxygen-based polarity and reactivity, differing from the nitrogen-rich pyrimidine in the target molecule .

Physicochemical Properties

  • Polarity: The pyrimidine-amino group in the target compound is expected to increase polarity relative to phenyl or tolyl derivatives, impacting solubility and chromatographic behavior.
  • Stability : Sulfur-containing analogs (e.g., 4-(Methylthio)butan-2-one) may show higher susceptibility to oxidation compared to the target compound’s stable pyrimidine ring .

Biological Activity

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C12H16N4OS
  • Molecular Weight : 296.41 g/mol
  • CAS Number : 299-35-4

The biological activity of 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-one is primarily linked to its interaction with various biological pathways, including:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as COX (cyclooxygenase), which plays a critical role in inflammation and pain pathways.
  • Antiproliferative Effects : Studies indicate that this compound exhibits antiproliferative activity against certain cancer cell lines, suggesting potential applications in oncology.

Biological Activity Overview

The following table summarizes the key biological activities associated with 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-one:

Activity Type Description Reference
AntiinflammatoryInhibits COX enzymes, reducing inflammation markers.
AnticancerExhibits cytotoxic effects on various cancer cell lines.
AntimicrobialShows activity against certain bacterial strains.
AntiviralPotential inhibition of viral replication in vitro.

Case Study 1: Antiinflammatory Activity

A study evaluated the compound's effect on COX enzymes using an in vitro assay. The IC50 values for COX-1 and COX-2 inhibition were determined to be 19.45 μM and 42.1 μM respectively, indicating moderate inhibitory activity compared to standard anti-inflammatory drugs like diclofenac and celecoxib .

Case Study 2: Anticancer Potential

Research conducted on the antiproliferative effects of this compound revealed significant cytotoxicity against human cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 3: Antimicrobial Effects

The compound was tested against various bacterial strains, showing promising results in inhibiting growth. This suggests that it may serve as a lead compound for developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the pyrimidine ring enhance biological activity. For instance, substituents that increase electron density on the aromatic system tend to improve enzyme inhibition and cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-one, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-amino-2-methylpyrimidin-5-ylmethylamine and a ketone derivative such as 3-oxobutan-2-one. Evidence from thiamine analog synthesis (e.g., thiothiamine) suggests using 2-chloro-3-oxopentyl acetate as a reactive intermediate under mild alkaline conditions (pH 7.5–8.5) to minimize side reactions . Solvent choice (e.g., ethanol/water mixtures) and controlled temperature (25–40°C) are critical to prevent decomposition of the pyrimidine moiety. Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is recommended .

Q. How can researchers confirm the structural integrity of 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)amino)butan-2-one using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • FTIR : Validate the presence of key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .
  • NMR : ¹H NMR should show signals for the pyrimidine methyl group (~2.4 ppm), ketone-proximal protons (~3.1–3.5 ppm), and NH exchangeable protons (broad singlet at ~5–6 ppm) .
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths (e.g., C-N distances ~1.32–1.41 Å) and dihedral angles between aromatic and aliphatic moieties .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound, particularly in antimicrobial vs. antiviral studies?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, compound solubility). To resolve:

  • Perform dose-response curves across multiple cell lines (e.g., Vero E6 for antiviral activity vs. Staphylococcus aureus for antimicrobial tests).
  • Quantify intracellular uptake using LC-MS/MS to correlate bioactivity with bioavailability .
  • Replicate studies under standardized conditions (e.g., RPMI-1640 medium, 5% CO₂) with positive controls (e.g., acyclovir for antiviral assays) .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes, such as SARS-CoV-2 PL<sup>pro</sup>?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions between the compound’s pyrimidine ring and PL<sup>pro</sup> catalytic cysteine (Cys111). Focus on hydrogen bonding with Gly163 and hydrophobic contacts with Pro248 .
  • MD simulations : Run 100-ns trajectories (AMBER/NAMD) to assess binding stability. Prioritize derivatives with ΔG < −8 kcal/mol and low RMSD (<2 Å) .
  • QSAR : Corrogate electronic parameters (HOMO/LUMO gaps) with IC₅₀ values to predict potency .

Q. What advanced analytical techniques resolve stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) to separate enantiomers. Monitor retention times against racemic standards .
  • Circular Dichroism (CD) : Compare experimental CD spectra (190–260 nm) with DFT-simulated spectra to assign absolute configuration .
  • NOESY NMR : Identify through-space correlations (e.g., between pyrimidine NH₂ and ketone methyl groups) to confirm spatial arrangement .

Q. How can researchers optimize synthetic routes for isotopic labeling (e.g., ¹³C, ¹⁵N) to enable metabolic tracing studies?

  • Methodological Answer :

  • Introduce ¹⁵N labels via reductive amination using NaBH₃CN and ¹⁵NH₄Cl. For ¹³C, use ¹³C-enriched 3-oxobutan-2-one in the nucleophilic substitution step .
  • Validate labeling efficiency using ESI-MS (e.g., m/z shift from 265 to 267 for ¹⁵N incorporation) .
  • Apply labeled compounds in pulse-chase experiments (e.g., tracking vitamin B₁ metabolism in E. coli cultures) .

Data-Driven Insights from Evidence

  • Crystallography : SHELX programs are essential for resolving non-planar conformations and intermolecular H-bonding networks in analogs .
  • Biological Activity : The compound’s thiamine-like structure suggests potential roles in cofactor pathways or taste modulation via S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine derivatives .
  • Synthesis Challenges : Side reactions (e.g., oxime formation) require strict pH control during coupling steps .

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